molecular formula C15H15NO2 B7474690 1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone

1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone

Cat. No. B7474690
M. Wt: 241.28 g/mol
InChI Key: LBTSOOOPERTSQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone, also known as ANE, is a small molecule that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. ANE is a synthetic compound that belongs to the class of heterocyclic compounds and has a molecular weight of 315.39 g/mol.

Mechanism of Action

The mechanism of action of 1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone is not fully understood. However, it has been suggested that 1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes (Kumar et al., 2016). These enzymes are involved in the production of inflammatory mediators and are overexpressed in cancer cells. 1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone has also been reported to induce apoptosis in cancer cells by activating the caspase-3 pathway (Kumar et al., 2016).
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone has been shown to have a range of biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) (Kumar et al., 2016). 1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) which is a transcription factor that plays a key role in inflammation (Kumar et al., 2016). Moreover, 1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone has been reported to increase the activity of natural killer cells and enhance the production of cytokines such as interferon-gamma (IFN-γ) (Kumar et al., 2016).

Advantages and Limitations for Lab Experiments

The advantages of 1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone for lab experiments include its low toxicity, high stability, and ease of synthesis (Kumar et al., 2016). However, the limitations of 1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone include its poor solubility in water and its limited bioavailability (Kumar et al., 2016).

Future Directions

For research on 1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone include investigating its efficacy in combination with other drugs and exploring its potential as a therapeutic agent for autoimmune diseases.

Synthesis Methods

The synthesis of 1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone involves the reaction of 2-naphthol with 2-(chloromethyl)oxirane in the presence of sodium hydroxide to yield 2-naphthalen-2-yloxyethanol. This intermediate is then reacted with azetidine in the presence of potassium carbonate to give 1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone. The yield of 1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone obtained through this method is 60-70% (Kumar et al., 2016).

Scientific Research Applications

1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone has been found to exhibit a range of biological activities that make it a promising candidate for drug development. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties (Kumar et al., 2016). 1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone has also been reported to inhibit the growth of cancer cells and induce cell death (Kumar et al., 2016). Moreover, 1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone has been shown to have a positive effect on the immune system by increasing the production of cytokines and enhancing the activity of natural killer cells (Kumar et al., 2016).

properties

IUPAC Name

1-(azetidin-1-yl)-2-naphthalen-2-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c17-15(16-8-3-9-16)11-18-14-7-6-12-4-1-2-5-13(12)10-14/h1-2,4-7,10H,3,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTSOOOPERTSQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)COC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone

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